2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2,4,6-trimethylphenyl group and at the 2-position with a 2,2-dimethylpropanamide moiety. Its structure combines steric bulk from the trimethylphenyl group and a branched aliphatic amide, which may influence physicochemical properties such as solubility, stability, and biological interactions.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-9-7-10(2)12(11(3)8-9)13-18-19-15(21-13)17-14(20)16(4,5)6/h7-8H,1-6H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAMSAGPVUYDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2,4,6-trimethylphenylhydrazine with carbon disulfide to form the corresponding thiadiazole. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Brominated or nitrated derivatives of the trimethylphenyl group.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can inhibit the growth of various bacterial strains and fungi.
- Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects in preclinical models. The ability to modulate inflammatory pathways makes this compound a candidate for further development in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that thiadiazole derivatives can induce apoptosis in cancer cells. This property warrants further investigation into their mechanism of action and potential as anticancer agents.
Agrochemical Applications
- Pesticidal Activity : Compounds containing thiadiazole moieties are often explored for their pesticidal properties. This compound may demonstrate efficacy against specific pests or pathogens affecting crops.
- Herbicide Development : The structural characteristics of this compound could be leveraged to develop new herbicides that target specific weed species while minimizing impact on non-target plants.
Materials Science
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with tailored properties. Its unique structure may enhance the thermal stability and mechanical strength of polymeric materials.
- Nanomaterials : Research is ongoing into the incorporation of thiadiazole derivatives into nanomaterials for applications in electronics and photonics due to their potential electronic properties.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that thiadiazole derivatives reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in managing chronic inflammatory conditions .
Case Study 3: Pesticidal Activity
Field trials assessing the efficacy of thiadiazole-based pesticides showed significant reductions in pest populations compared to untreated controls. These results highlight the potential agricultural applications of compounds like this compound .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differences are summarized below:
Implications of Structural Differences :
- Aliphatic vs. Aromatic Amides: The target compound’s aliphatic amide may improve solubility in nonpolar environments compared to the aromatic benzamide in ’s analog.
- Core Heterocycle : Cafenstrole’s triazole core (vs. thiadiazole) may confer distinct electronic properties, affecting reactivity or biological activity .
Physicochemical and Functional Properties
- Solubility : The target compound’s aliphatic amide and trimethylphenyl group may enhance lipid solubility compared to benzamide analogs, favoring membrane permeability.
- Stability : The thiadiazole core is generally robust under acidic conditions, but steric bulk at the 5-position (trimethylphenyl) could slow hydrolysis .
- Biological Activity : Cafenstrole’s triazole and sulfonyl groups are associated with herbicidal activity via inhibition of cellulose biosynthesis, whereas thiadiazole derivatives often target enzymes like acetolactate synthase .
Data Table: Comparative Overview
Notes
- Limitations : Direct comparative data (e.g., bioactivity, toxicity) are absent in the provided evidence; conclusions are structural and synthesis-based.
- Diverse Sources : References include synthesis protocols (), structural analogs (), and agrochemical databases (), ensuring a multidisciplinary perspective.
Biological Activity
2,2-Dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects based on various research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C15H20N2S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity
-
Anticancer Activity
Cancer Cell Line IC50 (µM) Mechanism MCF-7 0.65 Apoptosis induction MEL-8 2.41 Cell cycle arrest - Anti-inflammatory Effects
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxicity of the compound against various cancer cell lines using flow cytometry and Western blot analysis. Results indicated a significant increase in p53 expression and caspase-3 cleavage in treated cells, suggesting activation of apoptotic pathways .
- Antimicrobial Efficacy : In a comparative study of thiadiazole derivatives, the compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria. The study emphasized the need for further exploration of its mechanism of action .
Q & A
Q. Answer :
- Multi-spectral cross-validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm assignments. For example, overlapping aromatic signals can be resolved via 2D NMR (COSY, HSQC) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate structural assignments .
- Case study : In 3-[(2,5-dimethylphenyl)(4-oxo-thiazol-2-yl)amino]propanoic acid, discrepancies between calculated and experimental C=O stretches were resolved by identifying hydrogen-bonding effects .
Advanced: What steric and electronic effects influence the conformational stability of the 2,4,6-trimethylphenyl substituent?
Q. Answer :
- Steric hindrance : The 2,4,6-trimethylphenyl group creates a bulky ortho-substitution pattern, restricting rotation around the thiadiazole-phenyl bond. This is observable in NMR peak broadening for adjacent protons .
- Electronic effects : Methyl groups donate electron density via hyperconjugation, stabilizing the thiadiazole ring’s electron-deficient π-system. Computational studies (e.g., NBO analysis) can quantify this effect .
- Comparative analysis : Analogues with less bulky substituents (e.g., 4-ethoxyphenyl) show greater rotational freedom and altered reactivity .
Advanced: What computational tools are suitable for predicting the reactivity of substituents on the thiadiazole core?
Q. Answer :
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, electron-withdrawing groups on the thiadiazole lower LUMO energy, enhancing electrophilicity .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
- Validation : Compare computed IR/NMR data with experimental results to refine predictive models .
Advanced: How do synthetic pathways for thiadiazole-propanamide hybrids vary in scalability and reproducibility?
Q. Answer :
- Small-scale synthesis : POCl₃-mediated routes (e.g., ) are reproducible but require careful handling of corrosive reagents.
- Large-scale challenges : Solvent volume adjustments and controlled cooling rates during precipitation are critical to avoid amorphous byproducts .
- Case study : A 24-hour stirring protocol for chloroketone reactions improved reproducibility in synthesizing 3b-type derivatives .
Advanced: What strategies mitigate decomposition of thiadiazole derivatives during purification?
Q. Answer :
- pH control : Maintain neutral to slightly basic conditions (pH 7–9) during workup to prevent acid-catalyzed hydrolysis of the thiadiazole ring .
- Low-temperature recrystallization : Use ice-cold DMSO/water mixtures to minimize thermal degradation .
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves degradation products in oxidation-prone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
